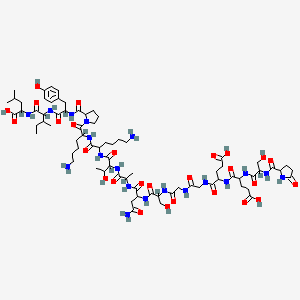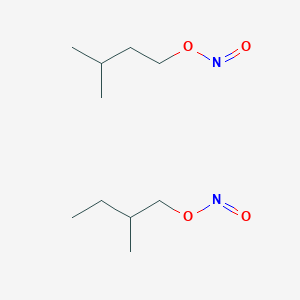
Amyl nitrates
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyl nitrates, commonly known as alkyl nitrites, are a group of chemical compounds with the general formula C₅H₁₁ONO. These compounds are characterized by the presence of an amyl group attached to a nitrite functional group. This compound are known for their vasodilatory properties, which have led to their use in medical treatments, as well as their recreational use as inhalants .
Vorbereitungsmethoden
Amyl nitrates are typically synthesized through the esterification reaction between an alcohol and nitrous acid. The general reaction can be represented as follows: [ \text{ROH} + \text{HONO} \rightarrow \text{RONO} + \text{H}_2\text{O} ] where R represents the amyl group. This reaction is straightforward and can be performed in a laboratory setting .
In industrial production, this compound are produced by reacting amyl alcohol with sodium nitrite and sulfuric acid. The reaction conditions are carefully controlled to ensure the efficient production of the desired nitrite ester .
Analyse Chemischer Reaktionen
Amyl nitrates undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation .
Wissenschaftliche Forschungsanwendungen
Amyl nitrates have a wide range of applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as solvents in various chemical reactions.
Biology: Studied for their effects on biological systems, particularly their vasodilatory properties.
Medicine: Historically used to treat angina and as an antidote for cyanide poisoning.
Industry: Employed as cleaning agents and solvents in industrial applications.
Wirkmechanismus
The primary mechanism of action of amyl nitrates involves the release of nitric oxide (NO), a potent vasodilator. Nitric oxide signals the relaxation of smooth muscles, leading to the dilation of blood vessels and a subsequent decrease in blood pressure. This mechanism is responsible for the therapeutic effects of this compound in treating conditions like angina .
In the case of cyanide poisoning, this compound promote the formation of methemoglobin, which binds to cyanide and forms nontoxic cyanmethemoglobin, thereby neutralizing the toxic effects of cyanide .
Vergleich Mit ähnlichen Verbindungen
Amyl nitrates are often compared with other alkyl nitrites, such as:
Isopropyl nitrite: Similar in structure and use but associated with more severe side effects.
Butyl nitrite: Another alkyl nitrite with similar vasodilatory properties.
Nitroglycerin: Used medically for its vasodilatory effects but differs in its chemical structure and duration of action.
This compound are unique in their combination of rapid onset and short duration of action, making them suitable for specific medical and recreational uses .
Eigenschaften
Molekularformel |
C10H22N2O4 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-methylbutyl nitrite;3-methylbutyl nitrite |
InChI |
InChI=1S/2C5H11NO2/c1-5(2)3-4-8-6-7;1-3-5(2)4-8-6-7/h2*5H,3-4H2,1-2H3 |
InChI-Schlüssel |
XNCKCDBPEMSUFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CON=O.CC(C)CCON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166935.png)
![(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)
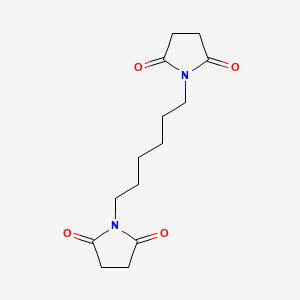
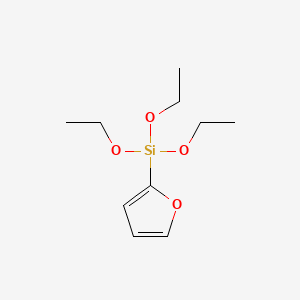
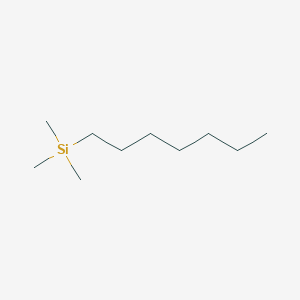
![Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-](/img/structure/B14166967.png)
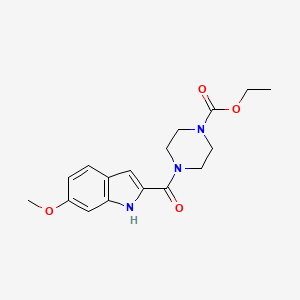
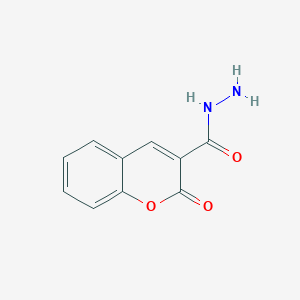
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)
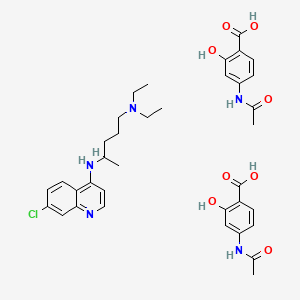
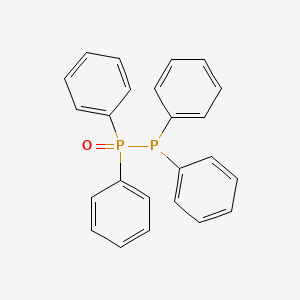
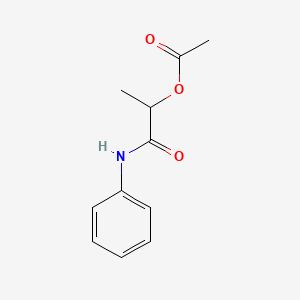
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
